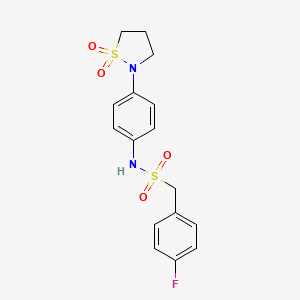
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-(4-fluorophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-(4-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H17FN2O4S2 and its molecular weight is 384.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-(4-fluorophenyl)methanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a dioxidoisothiazolidine moiety, which is linked to a phenyl group and a methanesulfonamide group. The fluorine substitution on the phenyl ring enhances its biological activity by potentially improving binding affinity to target proteins.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit broad-spectrum antiviral properties. Specifically, studies have shown that such compounds can inhibit viral replication by interfering with viral entry or replication processes. For instance, piperazine analogs derived from similar structures have demonstrated effectiveness against various influenza strains by targeting viral proteins essential for replication .
Anticancer Activity
The compound has also been explored for its anticancer potential. Its mechanism appears to involve the inhibition of glycolytic pathways in cancer cells, which are often upregulated in aggressive tumors such as glioblastoma multiforme (GBM). By inhibiting key enzymes in glycolysis, these compounds can induce apoptosis in cancer cells .
Biological Activity Data
| Activity Type | IC50 Values | Cell Lines Tested | Mechanism |
|---|---|---|---|
| Antiviral | 0.5 µM | H3N2 Influenza | Inhibition of viral replication |
| Anticancer | 0.3 µM | GBM Cells | Glycolysis inhibition |
Case Study 1: Influenza Virus
A study evaluated the antiviral efficacy of this compound against H3N2 influenza virus. The compound showed an IC50 value of 0.5 µM, indicating potent antiviral activity. The mechanism was attributed to its ability to disrupt the viral life cycle by inhibiting key viral proteins .
Case Study 2: Glioblastoma Multiforme
In another study focused on GBM, the compound demonstrated significant cytotoxic effects with an IC50 value of 0.3 µM. The research highlighted that the compound effectively inhibited hexokinase activity, leading to reduced glucose metabolism in cancer cells. This suggests a promising avenue for therapeutic intervention in metabolic targeting of cancer .
Eigenschaften
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-1-(4-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S2/c17-14-4-2-13(3-5-14)12-24(20,21)18-15-6-8-16(9-7-15)19-10-1-11-25(19,22)23/h2-9,18H,1,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMVKXYURSFBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














